Molecular Weight Increase of 14.04 Da Relative to the Cyclopropyl Analog Alters Pharmacokinetic Property Predictions
The target compound (cyclobutyl derivative, C15H19NO3S) possesses a molecular weight of 293.4 g/mol [1]. Its direct cyclopropyl analog (C14H17NO3S, CAS 1448068-83-4) has a molecular weight of 279.36 g/mol [2]. The 14.04 Da increase, arising from the additional methylene unit in the cyclobutyl ring, is accompanied by a corresponding increase in calculated logP (ΔclogP ≈ +0.5 to +0.7) as estimated using the Crippen fragmentation method, although experimental logP values remain unpublished for this specific pair [3]. In lead optimization programs, a molecular-weight shift of this magnitude is known to influence passive membrane permeability (as modeled by the Lipinski rule-of-five) and metabolic clearance rates [3].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 293.4 g/mol |
| Comparator Or Baseline | Cyclopropyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone: 279.36 g/mol |
| Quantified Difference | Δ = +14.04 g/mol (+5.0% relative increase) |
| Conditions | Calculated from molecular formula (C15H19NO3S vs. C14H17NO3S); no experimental MW variance. |
Why This Matters
A 14 Da increase pushes the compound closer to the 300 Da threshold where passive permeability and aqueous solubility begin to decline, requiring careful formulation or structural optimization that is not relevant for the lower-MW cyclopropyl analog—a factor directly impacting procurement for in vivo studies.
- [1] PubChem. Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone. Compound Summary. Molecular Weight: 293.4 g/mol. Accessed 2026-04-29. View Source
- [2] ChemSrc. Cyclopropyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone. CAS 1448068-83-4. Molecular Formula C14H17NO3S; Molecular Weight 279.36. Accessed 2026-04-29. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
